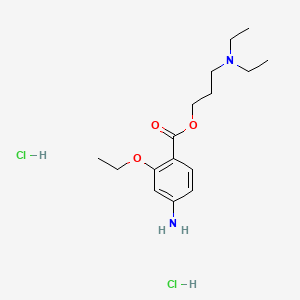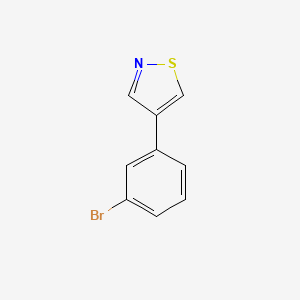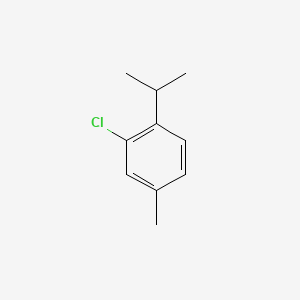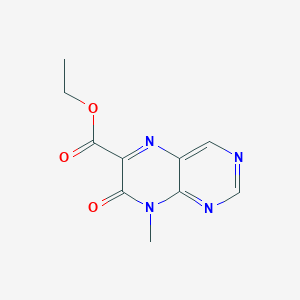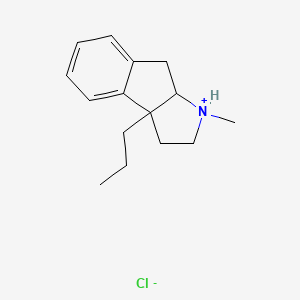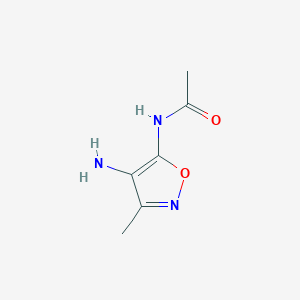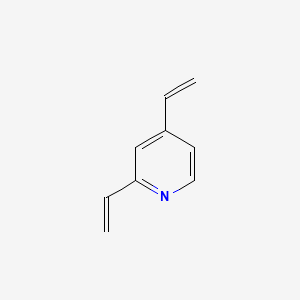![molecular formula C21H19F3N2O4S B13738515 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)
2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has been studied for its potential therapeutic applications in treating anxiety and psychosis due to its ability to modulate glutamatergic neurotransmission .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with 4-fluorobenzonitrile to form 4-(2-methoxyphenoxy)benzonitrile. This intermediate is then reacted with 2-pyridinemethanamine and trifluoromethanesulfonic anhydride to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Scientific Research Applications
2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a positive allosteric modulator of mGluR2, which plays a crucial role in modulating glutamatergic neurotransmission. This modulation is significant in the treatment of anxiety and psychosis, as it helps reduce excitatory neurotransmission in the brain .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide involves its interaction with the metabotropic glutamate receptor 2 (mGluR2). As a positive allosteric modulator, it enhances the receptor’s response to its endogenous ligand, glutamate. This results in a reduction of excitatory neurotransmission in the brain, which is beneficial in conditions like anxiety and psychosis . The compound acts on both postsynaptic and presynaptic receptors, leading to decreased neuronal excitability and synaptic transmission .
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide include other positive allosteric modulators of mGluR2, such as:
3-MPPTS: 2,2,2-Trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide
cyPPTS: 2,2,2-Trifluoro-N-[3-(cyclopentyloxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide
Properties
Molecular Formula |
C21H19F3N2O4S |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-2-ylmethyl)ethanesulfonamide |
InChI |
InChI=1S/C21H19F3N2O4S/c1-29-19-7-2-3-8-20(19)30-18-11-9-17(10-12-18)26(14-16-6-4-5-13-25-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3 |
InChI Key |
XWBPKYZPEHRXIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CC=CC=N3)S(=O)(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


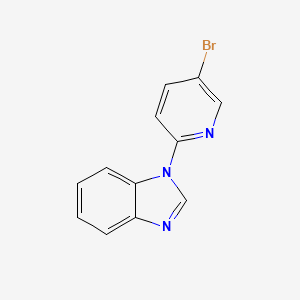

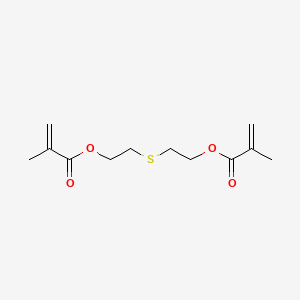
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
